Product packaging for (E)-Cyclooct-1-enecarbaldehyde(Cat. No.:CAS No. 96308-48-4)

(E)-Cyclooct-1-enecarbaldehyde

Cat. No.: B3043976
CAS No.: 96308-48-4
M. Wt: 138.21 g/mol
InChI Key: TZBOAAPYTXFCMK-RMKNXTFCSA-N
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Description

Significance of Medium-Sized Ring Systems in Chemical Research

Medium-sized rings, typically defined as having 8 to 11 atoms, are prevalent in a variety of bioactive natural products. nih.gov However, their synthesis presents significant challenges due to unfavorable entropic and enthalpic factors, such as transannular strain. nih.govbohrium.comresearchgate.net The construction of these ring systems is a key area of research, as they offer access to underexplored chemical space with potential applications in drug discovery. bohrium.comresearchgate.netmdpi.com Overcoming the synthetic hurdles to create libraries of medium-sized ring compounds is crucial for identifying new therapeutic agents. mdpi.comwhiterose.ac.uk Ring-expansion strategies have emerged as a powerful method to construct these challenging scaffolds. researchgate.netmdpi.com

Stereochemical Challenges and Opportunities in Cyclooctene (B146475) Chemistry

The stereochemistry of cyclooctenes is particularly noteworthy. trans-Cyclooctene (B1233481) is the smallest cycloalkene where the trans isomer can be isolated, although it is significantly less stable than its cis counterpart. wikipedia.org This difference in stability is attributed to considerable ring strain in the trans isomer. wikipedia.org The trans-cyclooctene molecule is chiral, existing as a pair of enantiomers that are stable enough to be separated at room temperature due to a high energy barrier to racemization. wikipedia.orgstackexchange.comnih.gov This planar chirality arises because the methylene (B1212753) chain is restricted to one side of the double bond. stackexchange.comstackexchange.com The most stable conformation of trans-cyclooctene is a "crown" shape. wikipedia.orgnih.gov This inherent chirality and the presence of multiple conformers present both challenges and opportunities for stereoselective synthesis. units.it

Overview of (E)-Cyclooctene Reactivity and Applications in Contemporary Synthesis

The high ring strain of (E)-cyclooctenes is not merely a synthetic challenge but also a source of their enhanced reactivity, making them valuable tools in modern organic synthesis, particularly in the realm of bioorthogonal chemistry. units.itunimi.it

Role of Ring Strain in Enhancing Reactivity of (E)-Cyclooctenes

The significant ring strain in (E)-cyclooctene, with a calculated strain energy of 17.9 kcal/mol, is a key driver of its reactivity. nih.gov This strain is relieved in reactions such as cycloadditions, leading to faster reaction rates compared to less strained alkenes. researchgate.net For instance, the reaction of (E)-cyclooctenes with tetrazines in inverse-electron-demand Diels-Alder (iEDDA) reactions is exceptionally fast, a property exploited in bioorthogonal chemistry for labeling and imaging biological systems. ru.nl The strain can be further tuned by introducing fused rings, which can force the cyclooctene into even more strained conformations like the "half-chair," further accelerating reaction rates. nih.govnih.gov

Importance of the Aldehyde Functionality in Chemical Transformations

The aldehyde group is one of the most versatile functional groups in organic chemistry. wikipedia.orgfiveable.me Its electrophilic carbonyl carbon readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, including organometallic reagents, enolates, and cyanide. wikipedia.orgbritannica.com This reactivity allows for the construction of new carbon-carbon bonds and the introduction of other functional groups, making aldehydes key intermediates in the synthesis of complex organic molecules. britannica.commsu.edu Aldehydes can be oxidized to carboxylic acids or reduced to alcohols, further expanding their synthetic utility. wikipedia.orgbritannica.com The presence of an aldehyde group on the (E)-cyclooctene ring, as in (E)-Cyclooct-1-enecarbaldehyde , combines the high reactivity of the strained alkene with the vast synthetic potential of the aldehyde, creating a powerful and versatile building block for organic synthesis.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C9H14O nih.gov
Molar Mass 138.21 g/mol nih.gov
IUPAC Name (1E)-cyclooctene-1-carbaldehyde nih.gov
CAS Number 96308-48-4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B3043976 (E)-Cyclooct-1-enecarbaldehyde CAS No. 96308-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E)-cyclooctene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h6,8H,1-5,7H2/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBOAAPYTXFCMK-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C(=C\CC1)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Pathways of E Cyclooct 1 Enecarbaldehyde

Cycloaddition Reactions

The strained double bond of (E)-Cyclooct-1-enecarbaldehyde renders it an active participant in several types of cycloaddition reactions. These reactions proceed readily to relieve the ring strain, leading to the formation of more stable, fused bicyclic systems.

Diels-Alder Reactions as a Dienophile

This compound, much like other strained (E)-cycloalkenes, functions as a potent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The high reactivity is attributed to the release of ring strain upon conversion of the sp²-hybridized carbons of the double bond to sp³-hybridized carbons in the product. researchgate.netresearchgate.net This thermal process involves the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of the dienophile. organic-chemistry.org Research on the closely related (E)-cyclooct-2-enone has shown that it readily participates as a dienophile in Diels-Alder reactions with various dienes. acs.org

The Diels-Alder reactions involving (E)-cycloalkenes are notable for their high stereoselectivity, typically yielding products with a trans-fused ring junction. This outcome is a direct consequence of the diene approaching the face of the cyclooctene (B146475) ring opposite to the existing methylene (B1212753) bridge.

Studies on analogous (E)-cycloheptenones demonstrate a broad diene scope, which can be extrapolated to this compound. researchgate.netacs.org Various cyclic and acyclic dienes participate effectively in these cycloadditions. For instance, (E)-cyclooct-2-enone reacts with 1,3-cyclopentadiene to give the corresponding trans-fused adduct in high yield (80–98%). researchgate.netacs.org The reaction of (E)-cyclohept-2-enones with furan (B31954) has been studied in detail, yielding two diastereomers with the exo-product being the major isomer. acs.org The stereochemistry of these products has been confirmed through methods such as single-crystal X-ray crystallography. researchgate.netacs.org

Table 1: Representative Diels-Alder Reactions with (E)-Cycloalkenes Data inferred from reactions with related (E)-cycloalkenones.

DieneDienophileMajor Product StereochemistryYield (%)
1,3-Cyclopentadiene(E)-Cyclooct-2-enonetrans-fused80-98 researchgate.netacs.org
Furan(E)-Cyclohept-2-enonetrans-fused, exo-product predominates63 (exo)/35 (endo) ratio acs.org
2,3-Dimethylbuta-1,3-diene(Z)-Cyclohept-1-ene-1-carbaldehyde (with Lewis acid)Rearranged tricyclic ketone87 researchgate.net

[3+2] Cycloadditions with 1,3-Dipoles

The strained nature of the double bond in (E)-cyclooctenes also facilitates [3+2] cycloaddition reactions with various 1,3-dipoles. researchgate.net This type of reaction is a powerful method for constructing five-membered heterocyclic rings. researchgate.net Research has shown that related trans-cycloalkenes, such as trans-cyclooctenone and trans-cycloheptenone, undergo 1,3-dipolar cycloadditions with dipoles like azides and nitrile oxides. researchgate.net Furthermore, cyclooctynes, which are even more strained, react readily with a variety of 1,3-dipoles including azides, nitrile oxides, and diazocarbonyl derivatives, highlighting the susceptibility of strained eight-membered rings to such cycloadditions. nih.gov These reactions often proceed without the need for metal catalysts, making them valuable in fields like bioorthogonal chemistry. nih.gov

Intramolecular Diels-Alder Cycloadditions (in related bicyclic systems)

The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, is a key strategy for synthesizing complex polycyclic structures. wikipedia.org This reaction leads to the formation of fused or bridged ring systems with high stereocontrol. wikipedia.orgmasterorganicchemistry.com In systems related to this compound, the IMDA reaction provides a pathway to intricate molecular architectures. For example, a bicyclo[6.1.0] system, which contains an eight-membered ring fused to a cyclopropane (B1198618), can be designed to undergo an IMDA reaction. The diene moiety within the eight-membered ring can react with a dienophile tethered to the bicyclic framework, thereby constructing a tricyclic system. mdpi.com This strategy has been employed in the synthesis of various natural products. wikipedia.org

Ene Reactions with Olefins

In addition to cycloadditions, the strain in this compound can be released through ene reactions. The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene), and a compound with a multiple bond (the enophile). In this context, this compound acts as a highly reactive enophile. Studies on the closely related and similarly strained (E)-cyclohept-1-ene-1-carbaldehyde have demonstrated its ability to undergo ene reactions with various olefins. researchgate.netresearchgate.net This reactivity underscores the potential of this compound to engage in similar transformations for the formation of new carbon-carbon bonds and the introduction of functional complexity.

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group in this compound offers a versatile handle for a wide array of functional group interconversions, further enhancing its synthetic utility. Standard transformations of aldehydes are readily applicable, allowing for the introduction of different functionalities into the molecular framework after the primary cycloaddition or ene reactions have been performed.

Common transformations include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

Reduction: The aldehyde can be selectively reduced to a primary alcohol. This transformation has been demonstrated in a related bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde system, where the aldehyde was obtained via oxidation of the corresponding alcohol with pyridinium (B92312) chlorochromate (PCC), and the alcohol was formed by reduction of an ester. mdpi.com This shows the synthetic accessibility between the ester, alcohol, and aldehyde oxidation states.

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, extending the carbon chain.

Imination: Condensation with primary amines can form the corresponding imine, which can serve as a precursor for further reactions.

Table 2: Potential Functional Group Transformations of the Aldehyde Moiety

Reagent(s)Product Functional GroupReaction Type
CrO₃, Ag₂O, or KMnO₄Carboxylic AcidOxidation
NaBH₄, LiAlH₄Primary AlcoholReduction
R-MgBr or R-LiSecondary AlcoholNucleophilic Addition
Ph₃P=CR₂AlkeneWittig Reaction
R-NH₂ImineCondensation

Reduction to Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding ((E)-cyclooct-1-enyl)methanol. This conversion requires a reducing agent that does not affect the carbon-carbon double bond. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). tennessee.edu This powerful reducing agent is capable of reducing aldehydes and ketones, as well as more stable functional groups like epoxides and esters, while typically leaving non-polar carbon-carbon multiple bonds intact. tennessee.edunih.gov The reaction is generally performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The general transformation is as follows: this compound → ((E)-cyclooct-1-enyl)methanol

Table 1: Reagents for Reduction of Aldehyde

Reagent Product Remarks
Lithium Aluminum Hydride (LiAlH₄) ((E)-cyclooct-1-enyl)methanol Powerful reducing agent; preserves the C=C double bond. tennessee.edunih.gov

Oxidation Reactions

The aldehyde functional group can be readily oxidized to a carboxylic acid, converting this compound into (E)-cyclooct-1-enecarboxylic acid. For α,β-unsaturated aldehydes, a key challenge is to avoid side reactions involving the alkene. The Pinnick oxidation is a particularly effective method for this transformation due to its mild conditions and high chemoselectivity. wikipedia.org This reaction utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in a buffered solution, often with a scavenger like 2-methyl-2-butene (B146552) to quench the reactive byproduct, hypochlorous acid (HOCl), which could otherwise react with the double bond. wikipedia.orgnrochemistry.com This method is well-suited for complex molecules with sensitive functional groups. wikipedia.org Other strong oxidizing agents like potassium dichromate(VI) in acidic conditions can also achieve this transformation, though they are generally less selective. libretexts.org

Table 2: Conditions for Pinnick Oxidation

Reagent Co-reagent/Scavenger Product Key Features
Sodium Chlorite (NaClO₂) Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), 2-methyl-2-butene (E)-cyclooct-1-enecarboxylic acid Mild conditions, high chemoselectivity, tolerates C=C double bonds. wikipedia.orgnrochemistry.com

Novel Cascade and Multicomponent Reactions

The strained trans-double bond of this compound makes it an excellent substrate for cycloaddition and multicomponent reactions, enabling the rapid construction of complex molecular architectures.

Azo-Povarov Reaction (with trans-cyclooctene)

The Povarov reaction is a [4+2] cycloaddition used to synthesize tetrahydroquinolines. A variation, the azo-Povarov reaction, employs azo compounds as the diene component. Research has demonstrated that trans-cyclooctene (B1233481) derivatives are highly reactive dienophiles in this reaction due to their significant ring strain. A catalyst-free, microwave-assisted azo-Povarov reaction between N-carbonyl aryldiazenes and trans-cyclooctene has been developed to produce fused cinnoline (B1195905) derivatives in good yields. nrochemistry.comlibretexts.org Although this compound has not been explicitly documented as a substrate in these studies, the established reactivity of other functionalized trans-cyclooctenes suggests its potential as a viable component in this type of cascade reaction. nrochemistry.comlibretexts.org

Exploration in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for creating molecular diversity. this compound is a prime candidate for MCRs that utilize an aldehyde as a key starting material.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. numberanalytics.com The aldehyde, in this case this compound, would react with the other components, likely under neutral or Lewis acidic conditions, to generate a complex product while retaining the cyclooctene moiety. numberanalytics.comuniupo.it

Ugi Reaction: This is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. illinois.eduslideshare.net The initial step involves the formation of an imine between the aldehyde and the amine, which then reacts further. mdpi.com The versatility of the Ugi reaction would allow for the incorporation of the this compound scaffold into diverse peptide-like structures. illinois.edumdpi.com

Derivatization and Functionalization of the Cyclooctene Ring

Beyond reactions involving the aldehyde, the carbon-carbon double bond of the cyclooctene ring offers another site for chemical modification.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a suitable catalyst. tennessee.eduresearchgate.netmdpi.com This reaction would yield an epoxy-aldehyde, a bifunctional intermediate valuable for further synthesis. The epoxidation of similar cyclooctene systems proceeds efficiently, often at low temperatures to ensure selectivity. tennessee.edumdpi.com

Ring-Opening Metathesis Polymerization (ROMP): Functionalized cyclooctenes are excellent monomers for ROMP, a powerful polymerization method driven by the release of ring strain. nih.govtdl.org Using catalysts like Grubbs' second or third-generation initiators, this compound could potentially be polymerized to form polyalkenamers with pendant aldehyde groups. nih.gov Subsequent hydrogenation of the polymer backbone is a common strategy to produce functionalized, polyethylene-like materials. nih.govrsc.org This approach allows for the creation of polymers with precisely placed functional groups derived from the original monomer.

Table 3: Methods for Ring Functionalization

Reaction Reagents Product Type
Epoxidation m-CPBA or H₂O₂/Catalyst Epoxide
ROMP Grubbs' Catalysts Functionalized Polymer
Hydrogenation (of Polymer) H₂ / Crabtree's Catalyst Saturated Functionalized Polymer

Mechanistic Investigations of Reactions Involving E Cyclooct 1 Enecarbaldehyde

Detailed Mechanistic Pathways of Photoisomerization Processes

The conversion of the cis-isomer of cyclooctene (B146475) derivatives to the strained trans or (E)-isomer is often achieved through photochemical methods. This process is crucial for activating the molecule for subsequent reactions that take advantage of the high ring strain of the (E)-isomer.

The photoisomerization of cyclic enones, such as derivatives of cycloheptenone and by extension cyclooctenone systems, can proceed through two competitive reaction channels on either the singlet or the triplet potential energy hypersurfaces. researchgate.netresearchgate.netacs.orgresearchgate.net Upon direct irradiation, the molecule is excited to a singlet state. researchgate.netresearchgate.netacs.orgresearchgate.net Alternatively, in the presence of a sensitizer (B1316253), it can be converted to a triplet state. researchgate.netresearchgate.netacs.orgresearchgate.net

For related cycloalkenes, chiral aromatic esters have been identified as effective singlet sensitizers for the enantioselective photoisomerization from cis to trans isomers upon irradiation at 254 nm. nih.gov The sensitizer, upon forming a singlet excited state, facilitates the isomerization. nih.gov Computational studies on similar systems, like cyclohept-2-enone, have been performed using methods such as XMS-CASPT2 to elucidate these competitive singlet and triplet pathways. researchgate.netresearchgate.netacs.orgresearchgate.net These studies help in understanding the dynamics and the factors that influence which pathway is favored.

Understanding Catalytic Cycles in Organometallic Transformations

(E)-Cyclooct-1-enecarbaldehyde and its derivatives are valuable substrates in organometallic catalysis, particularly in olefin metathesis and cycloaddition reactions.

Ruthenium-based catalysts are widely used for olefin metathesis due to their high tolerance for various functional groups, including aldehydes, and their stability in the presence of air and moisture. uib.nonih.gov The generally accepted Chauvin mechanism for olefin metathesis initiates with the dissociation of a ligand from the ruthenium precatalyst to generate a highly active 14-electron ruthenium-alkylidene intermediate. nih.gov

The catalytic cycle proceeds as follows:

Initiation: A ligand, often a phosphine (B1218219), dissociates from the 16-electron precatalyst to form a 14-electron active species. uib.nonih.gov

Olefin Coordination: The olefin substrate coordinates to the metal center. uib.no

[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the alkylidene to form a metallacyclobutane intermediate. uib.no

Cycloreversion: The metallacyclobutane undergoes cycloreversion to release the new olefin product and regenerate a ruthenium-alkylidene species, which continues the catalytic cycle. uib.no

The stability and reactivity of the ruthenium catalyst are significantly influenced by its ligands. For instance, N-heterocyclic carbene (NHC) and cyclic (alkyl)(amino)carbene (CAAC) ligands can enhance catalyst performance by modulating the electronic and steric properties of the ruthenium center. uib.noacs.org

Table 1: Key Intermediates in Ruthenium-Catalyzed Olefin Metathesis

Intermediate Description Electronic State
Ru-Alkylidene (Active Catalyst) Formed after ligand dissociation from the precatalyst. 14-electron
Olefin-Coordinated Complex The substrate olefin is bound to the active catalyst.
Metallacyclobutane Formed via a [2+2] cycloaddition between the olefin and the alkylidene.

| Regenerated Ru-Alkylidene | The catalyst species ready for the next turnover. | 14-electron |

This table outlines the primary intermediates involved in the catalytic cycle of ruthenium-based olefin metathesis.

Rhodium catalysts are effective in mediating various cycloaddition reactions, including [5+2+1] and [4+2+1] cycloadditions, to construct eight- and seven-membered rings, respectively. pku.edu.cnnih.govpku.edu.cn In the context of ene-vinylcyclopropanes (ene-VCPs) and carbon monoxide, the rhodium-catalyzed [5+2+1] cycloaddition mechanism involves several key steps. pku.edu.cnnih.gov

The catalytic cycle for the [5+2+1] cycloaddition is understood to involve:

Catalyst Activation: The dimeric rhodium precatalyst dissociates into a monomeric active species. pku.edu.cnnih.gov

Oxidative Addition: The catalyst undergoes oxidative addition into the cyclopropane (B1198618) ring, which is the turnover-limiting step. pku.edu.cnnih.gov

Alkene Insertion: The tethered alkene inserts into a rhodium-carbon bond. pku.edu.cnnih.gov

CO Insertion: A molecule of carbon monoxide inserts into a rhodium-carbon bond. pku.edu.cnnih.gov

Reductive Elimination: The final step is a reductive elimination that forms the eight-membered ring product and regenerates the active rhodium catalyst. pku.edu.cnnih.gov

DFT calculations have been instrumental in elucidating these pathways and understanding the regio- and stereoselectivity of the reactions. nih.govmdpi.com

Ruthenium-Based Olefin Metathesis Mechanisms

Transition States and Intermediates in Cycloaddition Reactions

The high reactivity of the strained double bond in (E)-cyclooctene derivatives makes them excellent dienophiles in Diels-Alder [4+2] cycloadditions. researchgate.netacs.org The reaction proceeds through a concerted transition state, where the bonds between the diene and the dienophile are formed essentially simultaneously. libretexts.org

Computational studies, such as DLPNO-CCSD(T) calculations for the reaction of (E)-cyclohept-2-enones with furan (B31954), have shown that the reaction pathway can be accurately modeled to predict the formation of different diastereoisomers. researchgate.netacs.org The calculations can determine the relative energies of the transition states leading to exo and endo products, thus explaining the observed product ratios. researchgate.netacs.org For many Diels-Alder reactions, the endo product is favored due to secondary orbital interactions, but for strained systems, the exo product can prevail. researchgate.netacs.orglibretexts.org

In rhodium-catalyzed [2+1] cycloadditions, the mechanism can involve the formation of an initial π-complex between the alkene and an electrophilic carbene carbon, rather than a direct formation of a metallacyclobutane intermediate. acs.org

Stereoelectronic Effects on Reaction Selectivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals, play a crucial role in determining the selectivity of reactions involving this compound. wikipedia.org These effects arise from stabilizing donor-acceptor interactions between filled and empty orbitals. wikipedia.org

In cycloaddition reactions, the facial selectivity of the diene can be influenced by the interaction between the σ orbitals of substituents and the π system of the diene with the orbitals of the dienophile. wikipedia.org For example, the preference for endo or exo products in Diels-Alder reactions is a classic example of stereoelectronic control. libretexts.org

In organometallic catalysis, the electronic properties of ligands, such as the strong σ-donating ability of NHC ligands, have a profound stereoelectronic influence on the metal center. researchgate.net This affects the stability of intermediates and the energy of transition states, thereby controlling the reaction's rate and selectivity. uib.noresearchgate.net For instance, in rhodium-catalyzed cycloadditions, the stereochemistry of the final product is dictated by the stereoelectronics of the alkene insertion and reductive elimination steps. pku.edu.cn The configuration of the double bond (E vs. Z) in the substrate can also lead to different diastereomeric products due to varying steric and electronic interactions in the transition states. pku.edu.cn

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
cis-Cyclooctene
(E)-Cyclohept-2-enone
Furan

This table lists the chemical compounds referred to in this article.

Stereochemistry and Stereoselective Syntheses

E/Z Isomerization Control and Consequence

The control of E/Z isomerism in cyclooctene (B146475) rings is a significant challenge and a key focus of research. The (E)- or trans-isomer is considerably more strained than the (Z)- or cis-isomer, which has profound consequences for its reactivity.

The photoisomerization of (Z)-cyclooctenes to their (E)-counterparts using ultraviolet light is a common method to generate the more reactive trans isomer. google.com This process often results in an equilibrium between the two isomers. To drive the reaction towards the desired (E)-isomer, techniques involving sensitizers like methyl benzoate (B1203000) can be employed. tennessee.edu Another strategy involves the use of metal salts, such as silver nitrate (B79036), which can selectively form a complex with the (E)-isomer, facilitating its separation from the (Z)-isomer. google.com

The increased ring strain of the (E)-isomer makes it a highly reactive dienophile in Diels-Alder reactions and other cycloadditions. This enhanced reactivity is a direct consequence of its geometry, which facilitates orbital overlap with dienes. The strain in the trans-isomer can be harnessed for various chemical transformations that would not be as favorable with the more stable cis-isomer.

Cobalt-catalyzed isomerizations have also been explored to convert terminal alkenes to internal alkenes with high E/Z selectivity. thieme-connect.com While some methods favor the thermodynamically more stable (E)-isomer, other catalytic systems have been developed to selectively produce the less stable (Z)-isomer. thieme-connect.com

Diastereoselective Synthesis of (E)-Cyclooct-1-enecarbaldehyde Derivatives

The synthesis of specific diastereomers of this compound derivatives is crucial for controlling the three-dimensional structure of the final products. Diastereoselective synthetic routes allow for the precise installation of functional groups on the cyclooctene ring.

One approach involves the diastereoselective synthesis of cis-dioxolane-fused trans-cyclooctenes (d-TCO). researchgate.net This method allows for the creation of multigram quantities of these derivatives. The introduction of a cis-fused dioxolane ring enforces a strained half-chair conformation on the cyclooctene, enhancing its reactivity. nih.gov

Another strategy to achieve diastereoselectivity is through the stereocontrolled addition of nucleophiles to trans-cyclooct-4-enone. This method addresses the challenge of low stereoselectivity often encountered during the synthesis of trans-cyclooctene (B1233481) derivatives. nih.gov Diversity-oriented synthesis strategies have also been employed to create a wide range of polycyclic derivatives with high diastereoselectivity. rsc.org

Method Key Features Outcome
cis-Dioxolane FusionEnforces a strained half-chair conformation. nih.govEnhanced reactivity of the trans-cyclooctene. researchgate.netnih.gov
Nucleophilic AdditionStereocontrolled addition to trans-cyclooct-4-enone. nih.govAddresses low stereoselectivity issues. nih.gov
Diversity-Oriented SynthesisSynergistic cascade reactions. rsc.orgAccess to diverse polycyclic thieno(2,3-b)-quinoline derivatives. rsc.org

Enantioselective Approaches to Chiral Cyclooctene Scaffolds

The development of enantioselective methods to produce chiral cyclooctene scaffolds is a significant area of research, as these structures are valuable in asymmetric synthesis and as building blocks for complex molecules. snnu.edu.cn

Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of cyclooctene derivatives. acs.org A variety of catalysts have been developed for this purpose, including chiral Lewis acids, transition metal complexes, and organocatalysts. sigmaaldrich.comfrontiersin.org

Chiral bifunctional squaramide/DBU sequential catalysis has been successfully used for the enantioselective synthesis of nonfused chiral eight-membered O-heterocycles. acs.org This method proceeds through an asymmetric addition of ynones to β,γ-unsaturated α-ketoesters followed by a regio- and diastereoselective cyclization. acs.org Chiral phosphoric acids have also emerged as versatile Brønsted acid catalysts for a range of asymmetric transformations. frontiersin.org

Trans-cyclooctenes themselves can act as chiral ligands in metal-catalyzed reactions. For example, they have been used as asymmetric ligands in rhodium-catalyzed 1,4-additions of organotin reagents to enones, demonstrating that these chiral olefins can create an effective asymmetric environment for metal catalysis. researchgate.net

Catalyst Type Example Application Enantioselectivity
Chiral Bifunctional CatalystSquaramide/DBUAsymmetric addition/cyclizationHigh enantioselectivity acs.org
Chiral Brønsted AcidChiral Phosphoric AcidsVarious asymmetric transformationsHigh yields and excellent enantioselectivity frontiersin.org
Chiral Olefin Ligandtrans-CyclooctenesRh-catalyzed 1,4-additionsUp to 93% ee researchgate.net

The transfer of chirality from a chiral source to a strained cyclooctene system is a powerful strategy for creating enantiomerically enriched products. This can involve the transfer of point chirality to planar chirality and back to point chirality.

A notable example is the total synthesis of hyacinthacine A2, which involved a transannular hydroamination where the planar chirality of a 5-aza-trans-cyclooctene precursor was transferred to point chirality in the final product. rsc.org The key to this strategy was the stereocontrolled photoisomerization of a 5-aza-cis-cyclooctene. rsc.org

The use of chiral solvents can also induce and amplify chirality. nih.govacs.org For instance, a helical macromolecular catalyst in a chiral solvent like limonene (B3431351) can induce a single-handed helical structure, leading to high enantioselectivity in catalytic reactions. nih.govacs.org This demonstrates the principle of "relay of chirality," where the initial chirality from a natural source is transferred to the target molecule. nih.govacs.org

Chiral Catalyst Development for Asymmetric Transformations

Conformational Analysis of the Eight-Membered Ring (e.g., 'half-chair' conformation)

The conformational flexibility of the eight-membered ring in cyclooctene derivatives is a key determinant of their properties and reactivity. Computational studies have been crucial in understanding the various conformations and their relative energies. nih.gov

For trans-cyclooctene, the 'crown' conformation is predicted to be the lowest in energy. nih.gov However, the 'half-chair' conformation, which is higher in energy by 5.6–5.9 kcal/mol, is significantly more strained. nih.govnih.gov This increased strain in the half-chair conformation leads to enhanced reactivity in cycloaddition reactions. nih.govnih.gov

The introduction of a cis-fused ring, as in d-TCO, forces the cyclooctene into a strained half-chair conformation, thereby increasing its reactivity. nih.gov The conformational space of (Z)-cyclooctene has also been computationally explored, identifying four different chiral conformations, each with two enantiomeric forms. units.it The interconversion between these conformers occurs through processes like ring-inversion. units.it The most stable conformation of cyclohexene, a related cycloalkene, is a half-chair. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It has been successfully applied to study various aspects of (E)-Cyclooct-1-enecarbaldehyde and related compounds.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structure of this compound. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation. For cyclic systems like cyclooctene (B146475), this is particularly important due to the flexibility of the ring, which can adopt multiple conformations.

The conformational landscape of the cyclooctene ring is complex. Theoretical calculations help in identifying various possible conformations, such as the chair, boat, and twist forms, and in determining their relative energies. For substituted cyclooctenes, the position and orientation of the substituent, in this case, the carbaldehyde group, further influence the conformational preferences. DFT studies can predict which conformation is the most populated at a given temperature. These calculations often start with a faster, lower-level theory like molecular mechanics to obtain an initial geometry, which is then refined using a more accurate DFT approach. cnr.it

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound can be elucidated through Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting the molecule's reactivity. nih.gov

The severely distorted double bond in trans-cyclooctenes results in a relatively high-energy HOMO. nih.gov This high-energy HOMO makes the molecule a good electron donor in reactions. Conversely, the LUMO's energy and location indicate the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov DFT calculations provide a quantitative measure of these orbital energies and their distribution across the molecule, offering insights into its chemical behavior. arxiv.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale. avogadro.ccresearchgate.net

Regions of negative electrostatic potential, usually colored red, indicate electron-rich areas that are susceptible to electrophilic attack. uni-muenchen.deresearchgate.net For this compound, this would likely be concentrated around the oxygen atom of the carbonyl group. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and represent sites for nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map provides a clear, visual guide to the reactive sites of the molecule, complementing the information obtained from FMO analysis. avogadro.ccschrodinger.com

Investigation of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone in the investigation of reaction mechanisms, allowing for the detailed study of the transformation from reactants to products. coe.edu By mapping the potential energy surface of a reaction, chemists can identify intermediates and, crucially, the transition states that connect them. solubilityofthings.com A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in vibrational analysis. coe.edugithub.io

For reactions involving this compound, such as cycloadditions or ene reactions, DFT can be used to model the geometry and energy of the transition states. researchgate.netglobal-sci.com This information is vital for understanding the factors that control the reaction rate and selectivity. The activation energy, which is the energy difference between the reactants and the transition state, determines the kinetics of the reaction. solubilityofthings.com By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined. smu.edu

Prediction of Reactivity and Selectivity in Organic Reactions

Building upon the insights from FMO analysis, MEP mapping, and transition state theory, DFT can be used to predict the reactivity and selectivity of this compound in various organic reactions. mdpi.com For instance, in cycloaddition reactions, the relative energies of the transition states leading to different stereoisomers (e.g., endo vs. exo) or regioisomers can be calculated to predict the major product. researchgate.net

The high reactivity of trans-cyclooctenes is attributed to their strained double bond. nih.gov DFT calculations can quantify this strain energy and correlate it with reactivity. For example, in Diels-Alder reactions, the electronic nature of the substituents on both the diene and the dienophile influences the reaction rate and selectivity. DFT can model these electronic effects and provide predictions that are often in good agreement with experimental results. nih.govmdpi.com

Advanced Quantum Chemical Methods (e.g., XMS-CASPT2, DLPNO-CCSD(T))

While DFT is a powerful and widely used method, for certain challenging systems or for achieving very high accuracy, more advanced quantum chemical methods are employed. These methods, although computationally more expensive, can provide a more accurate description of the electronic structure.

One such method is the Complete Active Space Second-order Perturbation Theory (CASPT2), often used in conjunction with extended multi-state (XMS) approaches. XMS-CASPT2 is particularly useful for studying photochemical reactions and electronically excited states, providing detailed insights into reaction pathways on both singlet and triplet potential energy surfaces. researchgate.net

Another high-level method is the Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)). nih.govgoogle.com This method is often referred to as the "gold standard" in quantum chemistry for its high accuracy in calculating energies. google.com The DLPNO approach makes it possible to apply the accuracy of CCSD(T) to larger molecules by reducing the computational cost. nih.govnist.gov It has been shown to be highly effective in calculating reaction energies and enthalpies of formation for organic molecules. nist.gov For complex systems like transition metal complexes, DLPNO-CCSD(T) can accurately reproduce results from more demanding methods like CASPT2. nih.gov

These advanced methods are particularly valuable for validating the results obtained from DFT and for studying systems where DFT may not be sufficiently accurate, such as those with significant multi-reference character. researchgate.netnih.gov

Data Tables

Table 1: Computational Methods and Their Applications to this compound

Computational Method Application Key Insights References
Density Functional Theory (DFT) Geometry OptimizationDetermines the most stable 3D structure and conformational preferences. cnr.it
Frontier Molecular Orbital (FMO) AnalysisPredicts reactivity based on HOMO and LUMO energies and shapes. nih.govarxiv.org
Molecular Electrostatic Potential (MEP) MappingVisualizes charge distribution and identifies reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deavogadro.ccresearchgate.net
Reaction Mechanism and Transition State InvestigationMaps potential energy surfaces, identifies intermediates and transition states, and determines activation energies. coe.edusolubilityofthings.comresearchgate.netglobal-sci.com
Reactivity and Selectivity PredictionPredicts the major products of reactions by comparing transition state energies. nih.govmdpi.com
XMS-CASPT2 Photochemical ReactionsInvestigates reaction pathways on excited state potential energy surfaces. researchgate.net
DLPNO-CCSD(T) High-Accuracy Energy CalculationsProvides "gold standard" accuracy for reaction energies and enthalpies of formation for larger molecules. nih.govgoogle.comnist.govnih.gov

Thermochemical Investigations of Strained Cycloalkenesresearchgate.net

The study of strained cycloalkenes is a cornerstone of understanding chemical reactivity and stability. Medium-sized rings, such as the eight-membered ring of cyclooctene, are particularly notable for the significant strain energy they can accommodate, especially in their (E) or trans configuration.

Computational explorations have consistently shown that the cis-(Z)-isomer of cyclooctene is substantially more stable than the trans-(E)-isomer. units.it Density Functional Theory (DFT) calculations indicate that (Z)-cyclooctene is more stable by approximately 9.4 kcal/mol. units.it This energy difference is a direct consequence of the significant ring strain in (E)-cyclooctene, which is the smallest isolable (E)-cycloalkene. unimi.it This inherent strain, arising from twisted double bonds and unfavorable bond angles, makes trans-cyclooctene (B1233481) a subject of great interest for both theoretical and synthetic chemists. unimi.itresearchgate.net

Thermochemical data for related eight-membered ring systems, such as dibenzocycloalkane derivatives, further informs the energetic properties of these structures, although direct experimental thermochemical data for this compound is scarce. mdpi.com Theoretical calculations, therefore, remain the primary method for estimating the energetic properties of such strained compounds.

Relative Stability of Cyclooctene Isomers
CompoundIsomerRelative Energy (kcal/mol)Reference
Cyclooctene(Z)-cis-Cyclooctene0 (Reference) units.it
Cyclooctene(E)-trans-Cyclooctene+9.4 units.it

Basis Set Selection and Accuracy Assessment in Computational NMRacs.org

The prediction of Nuclear Magnetic Resonance (NMR) spectra through quantum chemical calculations has become an indispensable tool for structural elucidation of organic molecules. umich.edu The accuracy of these predictions, however, is critically dependent on the careful selection of the computational method, which involves both a density functional and a basis set. umich.eduresearchgate.net

For a molecule like this compound, with its conformational flexibility and strained nature, achieving a balance between computational accuracy and cost is paramount. aip.org The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and powerful theoretical approach for calculating NMR shielding tensors, which are then converted to chemical shifts. umich.eduresearchgate.netresearchgate.net

Numerous benchmark studies have evaluated the performance of various Density Functional Theory (DFT) methods and basis sets. umich.edu These studies reveal that there is no single "best" method for all purposes, and the optimal choice can vary for predicting ¹H versus ¹³C chemical shifts. For instance, functionals like ωB97X-D and WP04 have shown high accuracy for carbon and proton shifts, respectively. umich.edu The choice of basis set also significantly impacts the results. While larger basis sets, such as those of triple-zeta quality (e.g., 6-311+G(2d,p), cc-pVTZ), often provide better accuracy, they come with a substantial increase in computational time. arxiv.orgmdpi.com In some cases, medium-sized basis sets can fortuitously yield better results. arxiv.org

The quality of the input molecular geometry is another root factor affecting the accuracy of calculated NMR chemical shifts. mdpi.com Therefore, a high-quality geometry optimization, for instance at the B3LYP-D3/6-311G(d,p) level, is recommended before performing the GIAO calculation. umich.edu Specialized basis sets, such as the Jensen polarized-convergent (pcSseg-n) or J-oriented (aug-cc-pVTZ-J) series, have been specifically developed to improve the accuracy of NMR property calculations. researchgate.net These sets often provide a more systematic convergence towards the complete basis set limit.

Performance of Selected DFT Functionals for NMR Chemical Shift Prediction (RMSD from experiment in ppm)
FunctionalBasis Set¹H RMSD (ppm)¹³C RMSD (ppm)Reference
WP046-311++G(2d,p)0.07 - 0.19- umich.edu
ωB97X-Ddef2-SVP-0.5 - 2.9 umich.edu
B3LYP6-31G(d,p)~0.15~4.5 researchgate.net
B97-DpcSseg-3~0.1~1.5 researchgate.net

Note: Errors are highly dependent on the test set of molecules and solvent models used. The values represent a range or approximation from benchmark studies. umich.eduresearchgate.netresearchgate.net

Applications of E Cyclooct 1 Enecarbaldehyde As a Synthetic Building Block

Role in Total Synthesis of Complex Natural Products

The strategic use of (E)-Cyclooct-1-enecarbaldehyde and its derivatives has been pivotal in the synthesis of several complex natural products. Its ability to undergo various transformations allows chemists to access intricate polycyclic systems that form the core of these biologically active compounds.

Construction of Bicyclo[4.2.0]octadiene Aldehyde Intermediates

A key application of cyclooctene-based structures is in the formation of bicyclo[4.2.0]octadiene aldehyde intermediates. These intermediates are crucial in the synthesis of a family of natural products characterized by this bicyclic core. nih.gov A notable strategy involves the anti-vicinal difunctionalisation of cyclooctatetraene (B1213319). This process, which can proceed through an SN2′ alkylation of cyclooctatetraene oxide followed by a tandem Claisen rearrangement and a 6π-electrocyclisation of the resulting vinyl ether, efficiently yields an advanced bicyclo[4.2.0]octadiene aldehyde intermediate. nih.govresearchgate.netrsc.org This approach effectively intercepts the biosynthetic 8π/6π/intramolecular Diels-Alder (IMDA) pericyclic cascade at the cyclooctatriene stage. nih.govscispace.com The aldehyde group in these intermediates serves as a critical functional handle for subsequent modifications to complete the synthesis of the target natural products. scispace.com

Precursor to Dicyclopenta[a,d]cyclooctane Skeletons

The dicyclopenta[a,d]cyclooctane ring system is a common structural motif in fusicoccane diterpenoids and ophiobolin sesterterpenoids. The synthesis of this complex framework has been a significant challenge, addressed by various innovative strategies. researchgate.net While direct use of this compound is not explicitly detailed in this context, the construction of the eight-membered cyclooctane (B165968) ring is a central feature of these syntheses. researchgate.net Methodologies such as ring-closing metathesis (RCM) have been successfully employed to form the characteristic eight-membered carbocyclic ring of these natural products. researchgate.net

Intermediates for Endiandric Acid and Beilcyclone Syntheses

The total synthesis of Endiandric Acid J and Beilcyclone A has been accomplished for the first time in six and five steps, respectively, utilizing a strategy that generates a key bicyclo[4.2.0]octadiene aldehyde intermediate. nih.govrsc.org This intermediate is constructed from cyclooctatetraene through a sequence involving SN2′ alkylation of its oxide, followed by a Claisen rearrangement and a 6π-electrocyclisation. nih.govresearchgate.netrsc.org Subsequent olefination and intramolecular Diels-Alder reactions of this aldehyde intermediate lead to the final natural products. nih.govresearchgate.netrsc.org This synthetic route provides a short and efficient pathway to this class of natural products. researchgate.netrsc.org

Synthesis of Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde Isomers

This compound's structural relative, the bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde system, has been synthesized from 1,5-cyclooctadiene. The process involves monobromination, followed by cyclopropanation with ethyl diazoacetate to yield endo and exo isomers of ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate. researchgate.netmdpi.com Subsequent bis-dehydrobromination affords the corresponding endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates. researchgate.netmdpi.com These esters are then reduced to the alcohols and subsequently oxidized to the target endo and exo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes. researchgate.netmdpi.com

Design of Highly Reactive Dienophiles for Bioorthogonal Ligation Reactions

The unique reactivity of the trans-cyclooctene (B1233481) scaffold, a close relative of this compound, has been harnessed in the field of bioorthogonal chemistry. These reactions are designed to occur selectively and efficiently within complex biological environments.

Tetrazine-trans-Cyclooctene Ligation Chemistry

The ligation between tetrazines and trans-cyclooctenes (TCO) is an exceptionally fast bioorthogonal reaction based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. broadpharm.comrsc.orgresearchgate.net This reaction exhibits remarkable kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it one of the most efficient bioorthogonal reactions known. broadpharm.comnih.gov The reaction proceeds rapidly at low concentrations and is highly specific, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the only byproduct. broadpharm.comacs.org The high reactivity is attributed to the strain within the trans-cyclooctene ring. This "click chemistry" does not require a catalyst and can be performed in various media, including organic solvents, water, and biological systems. broadpharm.comacs.org The exceptional speed and selectivity of the tetrazine-TCO ligation make it an ideal tool for applications such as protein labeling, in vivo imaging, and the construction of complex biomolecular architectures under dilute conditions. broadpharm.comresearchgate.netacs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•), which then undergoes fragmentation. libretexts.org The molecular formula of (E)-Cyclooct-1-enecarbaldehyde is C₉H₁₄O, corresponding to a molecular weight of approximately 138.21 g/mol . nih.gov

The mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 138. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Key expected fragments include:

Interactive Data Table: Predicted EI-MS Fragmentation for this compound

m/zProposed FragmentFragmentation Pathway
138[C₉H₁₄O]⁺•Molecular Ion (M⁺•)
137[C₉H₁₃O]⁺Loss of a hydrogen radical (•H) from the aldehyde group.
110[C₈H₁₄]⁺•Loss of neutral carbon monoxide (CO) via rearrangement.
109[C₈H₁₃]⁺Loss of the formyl radical (•CHO), a characteristic cleavage for aldehydes.
81[C₆H₉]⁺Cleavage of the cyclooctene (B146475) ring.
79[C₆H₇]⁺Further fragmentation of the ring structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C9H14O), the calculated exact mass is 138.1045 g/mol . nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing unambiguous identification.

In studies of related cyclooctene derivatives, HRMS has been instrumental. For instance, in the characterization of compounds derived from the functionalization of cyclooctenes, HRMS confirmed the elemental compositions of complex products. nih.govharvard.edu For example, the calculated mass for C27H27O2P was found to be 414.1743, with the experimental value being 414.1744. rsc.org This level of precision is crucial for confirming the successful synthesis of new chemical entities.

Table 1: Illustrative HRMS Data for Cyclooctene Derivatives

CompoundMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)Reference
This compoundC9H14O138.1045- nih.gov
A cyclooctadiene derivativeC25H28O344.2135344.2135 rsc.org
A phosphine (B1218219) oxide derivativeC27H27O2P414.1743414.1744 rsc.org
(Z)-Cyclooct-5-en-1,2-diolC8H14O2142.09938142.1001 mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This technique is used to separate individual components of a mixture, which are then ionized and detected based on their mass-to-charge ratio. etamu.edu

For this compound, GC-MS analysis is available and provides a characteristic fragmentation pattern that aids in its identification. nih.gov The resulting mass spectrum is a molecular fingerprint, with specific peaks corresponding to the parent ion and various fragments. While the detailed fragmentation pattern is not described in the provided results, it is a standard method for the analysis of volatile organic compounds like this aldehyde. Related cyclooctene derivatives, such as 2-Cyclooctene-1-carboxylic acid, have also been analyzed by GC-MS, showing a top peak at an m/z of 67, which represents a common fragment. nih.gov

Infrared (IR) Spectroscopy (FTIR) for Functional Group Identification and Kinetic Studies

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. mdpi.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

For this compound, the key functional groups are the aldehyde (C=O and C-H) and the alkene (C=C). The FTIR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1685-1705 cm⁻¹ for an α,β-unsaturated aldehyde. The alkene (C=C) stretch would appear around 1600-1650 cm⁻¹. nih.gov

In kinetic studies, IR spectroscopy can be used to monitor the progress of a reaction by observing the change in the intensity of characteristic absorption bands over time. For example, in the study of the photolysis of iron-carbonyl complexes with 1,5-cyclooctadiene, time-resolved IR spectroscopy was used to detect transient species. researchgate.net This approach allows for the determination of reaction rates and the elucidation of reaction mechanisms.

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds

Functional GroupCompoundCharacteristic Absorption (cm⁻¹)Reference
Aldehyde C=OThis compound~1685-1705 (expected) nih.gov
Alkene C=CThis compound~1600-1650 (expected) nih.gov
Ester C=OEthyl cyclooct-4-ene-1-carboxylate~1720
Alkene C=CEthyl cyclooct-4-ene-1-carboxylate~1640
Hydroxyl O-H(Z)-Cyclooct-5-en-1,2-diol3362 mdpi.com
Alkene C=C(Z)-Cyclooct-5-en-1,2-diol1651 mdpi.com

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting X-rays off a single crystal, a detailed electron density map can be generated, revealing the precise positions of atoms and the stereochemistry of the molecule. libretexts.org

While a specific X-ray crystal structure for this compound was not found in the search results, this technique has been crucial in confirming the structure and configuration of related cyclooctene derivatives. For instance, the crystal structure of (3S,4S,E)-tert-Butyl 3,4-dibromo-5-oxocyclooct-1-enecarboxylate unequivocally confirmed its configuration. researchgate.net Similarly, X-ray diffraction studies have been used to elucidate the structures of complex metal-cyclooctadiene complexes. rsc.org The photochemical isomerization of cyclohept-1-ene-1-carbaldehyde, a related cyclic aldehyde, led to products whose constitution and relative configuration were corroborated by single-crystal X-ray analysis. researchgate.net

Kinetic Analysis Techniques (e.g., Gas Chromatography for reaction monitoring)

Kinetic analysis is essential for understanding the rates and mechanisms of chemical reactions. Gas chromatography (GC) is a frequently used technique for monitoring the progress of reactions involving volatile compounds like this compound. By taking samples at various time points and analyzing them by GC, the concentrations of reactants, intermediates, and products can be determined.

In a study on the rhodium-catalyzed cycloaddition of ene–vinylcyclopropanes, the kinetic profile of the reaction was monitored by GC. pku.edu.cn This allowed for the observation that the (E)-isomer of a substrate reacted much more slowly than its (Z)-counterpart, providing valuable mechanistic insights. pku.edu.cn Similarly, in the photoisomerization of (1R,2S,E)-Cyclooct-5-ene-1,2-diol, GC monitoring was used to track the disappearance of the starting material. rsc.org This type of analysis is crucial for optimizing reaction conditions and understanding the factors that influence reaction pathways.

Q & A

Q. What statistical approaches are recommended for validating the reproducibility of synthetic yields in multi-step sequences involving this compound?

  • Methodology : Implement Design of Experiments (DoE) to optimize reaction steps. Use ANOVA to assess batch-to-batch variability. Share raw data and protocols via open-access platforms to enable independent verification .

Tables for Comparative Analysis

Synthetic Method Yield (%)Stereoselectivity (E:Z)Key LimitationReference Support
Wittig Olefination65–7892:8Sensitive to moisture
Catalytic Isomerization82–9098:2Requires high-pressure H₂
Oxidation of Cyclooctene45–6085:15Overoxidation side products

Q. Guidelines for Researchers :

  • Apply PICOT/PECO frameworks to isolate variables (Population = compound; Exposure = reaction conditions; Comparison = alternative methods; Outcome = yield/selectivity) .
  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Address contradictions by re-evaluating experimental parameters (e.g., purity of starting materials, analytical calibration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.